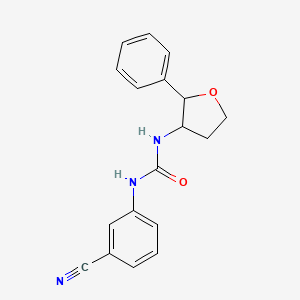
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. In
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively used in scientific research to study the function of the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been used to investigate the mechanisms underlying synaptic plasticity and memory formation.
Wirkmechanismus
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the receptor from being activated by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. By blocking the NMDA receptor, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can alter synaptic plasticity and modulate learning and memory processes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been shown to induce a variety of biochemical and physiological effects in animal models. Studies have shown that N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can impair spatial memory and learning in rats, suggesting that the NMDA receptor is critical for these processes. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing neuronal damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific role of the NMDA receptor in various neurological processes without affecting other neurotransmitter systems. However, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has some limitations, including its relatively short half-life, which requires frequent dosing in animal models, and its potential toxicity at high doses.
Zukünftige Richtungen
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has the potential to be used as a therapeutic agent for various neurological disorders by modulating the activity of the NMDA receptor. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. Additionally, further studies could investigate the potential of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and other NMDA receptor antagonists as cognitive enhancers or neuroprotective agents.
Conclusion
In conclusion, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is a selective antagonist of the NMDA receptor that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively used to study the function of the NMDA receptor and its role in various neurological disorders, as well as the mechanisms underlying synaptic plasticity and memory formation. While N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has some limitations, its selectivity for the NMDA receptor makes it a valuable tool for studying the specific role of this receptor in various neurological processes. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and investigating their potential therapeutic applications.
Synthesemethoden
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-methylthiophenol with 1-bromo-2-chloroethane to form the intermediate product, which is then reacted with pyrrolidine-1-carboxylic acid to yield N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. The final product is obtained through purification by recrystallization.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-17-11-5-4-9(8-10(11)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMMDIVWOCIZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)


![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
